

Application Notes and Protocols for ATTO 425 Maleimide Labeling

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Compound of Interest

Compound Name: ATTO 425 maleimide

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This document provides detailed guidelines and protocols for the successful conjugation of **ATTO 425 maleimide** to thiol-containing molecules, such as proteins and peptides. Adherence to these recommendations will ensure high-efficiency labeling for downstream applications in fluorescence microscopy, single-molecule detection, and other bioanalytical techniques.

Introduction to ATTO 425 Maleimide

ATTO 425 is a fluorescent label belonging to the coumarin dye family.^{[1][2][3][4][5]} It is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability.^{[1][2][3][4][5]} These properties make it an excellent choice for applications requiring sensitive detection. The maleimide functional group allows for the specific covalent attachment of the dye to sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.^{[1][2]}

Key Reaction Parameters: Buffer and pH

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on the reaction buffer and pH.

Optimal pH Range: The recommended pH for the reaction is between 7.0 and 7.5.^{[1][6][7][8]} Within this range, the thiol groups are sufficiently deprotonated to be nucleophilic and react efficiently with the maleimide.^{[1][6][7][8]} At the same time, the competing hydrolysis of the

maleimide group is minimized.[1] Above pH 8.0, the rate of maleimide hydrolysis increases significantly, leading to a non-reactive maleamic acid and reduced labeling efficiency.[1][8] At a pH below 6.5, the reaction rate with thiols is significantly slower.

Recommended Buffers: Several common biological buffers are suitable for this reaction, provided they do not contain primary or secondary amines, or thiols.[9][10][11]

- Phosphate-Buffered Saline (PBS)[6][7][8][10][11]
- HEPES[1][8][10][11]
- Tris[1][8][10][11]

Table 1: Recommended Buffer Conditions for **ATTO 425 Maleimide** Labeling

Parameter	Recommended Range/Value	Notes
pH	7.0 - 7.5	Optimal for selective thiol conjugation and minimal maleimide hydrolysis.[1][6][7][8]
Buffers	Phosphate, HEPES, Tris	Must be free of extraneous thiols (e.g., DTT) and amines.[1][9][10]
Buffer Concentration	10 - 100 mM	A common range that provides adequate buffering capacity.[1][10]

Quantitative Data for ATTO 425

The optical properties of ATTO 425 are crucial for experimental design and data analysis.

Table 2: Optical and Physical Properties of ATTO 425

Property	Value
Molecular Weight (MW)	524 g/mol [1][2][7]
Absorption Maximum (λ_{abs})	439 nm[1][2][7]
Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$ [1][7]
Emission Maximum (λ_{fl})	485 nm[1][2][7]
Fluorescence Quantum Yield (η_{fl})	90%[1][2]
Fluorescence Lifetime (τ_{fl})	3.6 ns[1][2]
Correction Factor at 280 nm (CF_{280})	0.17[1][7]
Correction Factor at 260 nm (CF_{260})	0.19[1][7]

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a protein with **ATTO 425 maleimide**.

Preparation of Reagents

- Protein Solution:
 - Dissolve the protein in a suitable amine-free and thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[1][10] The recommended protein concentration is 1-10 mg/mL.[8][11]
 - If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][12] Incubate for 20-60 minutes at room temperature.
 - If DTT was used for reduction, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1][12] TCEP does not need to be removed.[12]
 - Degas the buffer to prevent re-oxidation of thiols to disulfide bonds.[11][12]
- ATTO 425 Maleimide Stock Solution:**

- Immediately before use, dissolve the **ATTO 425 maleimide** in an anhydrous, amine-free solvent such as DMSO or DMF to a concentration of 10-20 mM.[\[1\]](#)[\[10\]](#)
- Protect the stock solution from light.[\[1\]](#)

Labeling Reaction

- Add a 10-20 fold molar excess of the **ATTO 425 maleimide** stock solution to the protein solution.[\[1\]](#)[\[10\]](#)[\[12\]](#) The optimal ratio may need to be determined empirically for each protein.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[\[1\]](#)[\[10\]](#) The reaction should be carried out in the dark.[\[1\]](#)[\[10\]](#)
- (Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to quench any unreacted maleimide.[\[1\]](#)

Purification of the Conjugate

It is crucial to remove any unreacted dye from the labeled protein.

- The most common method for purification is gel filtration chromatography using a Sephadex G-25 column or an equivalent matrix.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).[\[6\]](#)[\[7\]](#)
- Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
- Alternatively, extensive dialysis at 4°C can be used for purification.[\[1\]](#)

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of ATTO 425 (A_{439}).
- Calculate the concentration of the dye using the Beer-Lambert law:

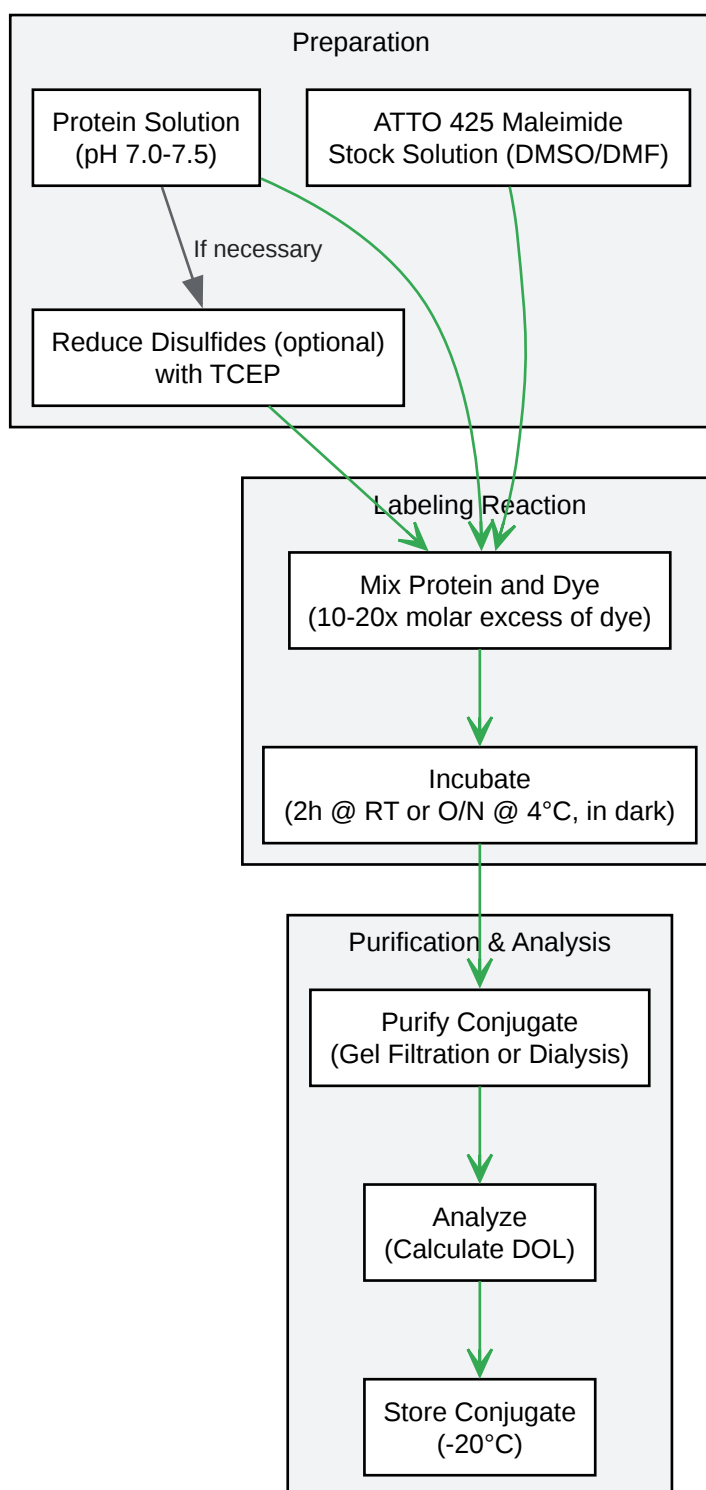
- $[Dye] = A_{439} / \epsilon_{439}$
- Calculate the corrected absorbance of the protein at 280 nm:
 - $A_{280_corrected} = A_{280} - (A_{439} * CF_{280})$
- Calculate the protein concentration:
 - $[Protein] = A_{280_corrected} / \epsilon_{280}$ (where ϵ_{280} is the molar extinction coefficient of the protein)
- Calculate the DOL:
 - $DOL = [Dye] / [Protein]$

Storage of Conjugates

- Store the purified conjugate under the same conditions as the unlabeled protein.
- For short-term storage (up to a week), keep at 2-8°C in the dark.[\[10\]](#)
- For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[\[7\]](#)[\[10\]](#)
- A preservative such as sodium azide (0.01-0.03%) can be added to prevent microbial growth.[\[7\]](#)[\[10\]](#)

Visualized Workflows and Reactions

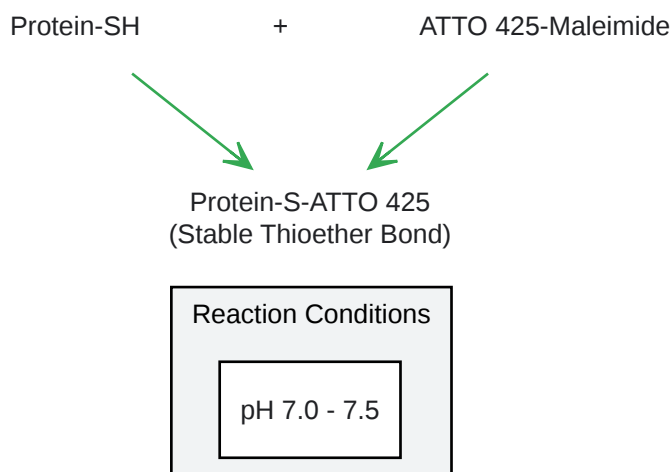
ATTO 425 Maleimide Labeling Workflow



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Caption: Workflow for labeling proteins with **ATTO 425 maleimide**.

Thiol-Maleimide Conjugation Chemistry



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Caption: Chemical reaction of a thiol group with a maleimide.

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